N-Acetylneuraminic Acid-15N1
CAS No.:
Cat. No.: VC0202833
Molecular Formula: C₁₁H₁₉¹⁵NO₉
Molecular Weight: 310.26
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₁H₁₉¹⁵NO₉ |
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Molecular Weight | 310.26 |
Introduction
Fundamental Properties and Characteristics
Chemical Structure and Identification
N-Acetylneuraminic Acid-15N1 is characterized by the molecular formula C11H19[15N]O9, distinguishing it from standard N-Acetylneuraminic acid by the incorporation of a heavy nitrogen isotope (15N) in place of the regular 14N isotope . With a molecular weight of 310.263 and an accurate mass of 310.103, this compound maintains similar physiochemical properties to its non-labeled counterpart while providing the distinct advantage of isotopic traceability . Its SMILES notation (CC(=O)[15NH][C@@H]1C@@HCC@(O[C@H]1C@HC@@HCO)C(=O)O) and IUPAC name ((2S,4S,5R,6R)-5-(acetyl(15N)amino)-2,4-dihydroxy-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid) provide precise structural information for identification purposes .
Property | Value |
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Molecular Formula | C11H19[15N]O9 |
Molecular Weight | 310.263 |
Accurate Mass | 310.103 |
Physical Appearance | White to Off-white Solid |
Solubility | Soluble in Methanol and Water |
Recommended Storage | -20°C |
Shipping Temperature | Room Temperature |
Country of Origin | CANADA (for specific commercial product) |
Research Applications and Significance
Metabolic Tracing and Incorporation Studies
N-Acetylneuraminic Acid-15N1 has proven invaluable in metabolic research, particularly for tracing nitrogen incorporation pathways in biological systems. In pivotal studies, researchers have utilized 15N-labeled compounds to investigate the metabolic fate of nitrogen in cellular processes . For instance, research has demonstrated that when 15N-labeled ammonium chloride (15NH4Cl) is added to cell culture media, the 15N becomes incorporated into UDP-GlcNAc and CMP-NANA pools, and subsequently into glycoprotein N-linked glycans . This finding is significant as it reveals a previously undescribed reaction in mammalian cells when exposed to nonphysiological but commonly encountered concentrations of ammonium in cell culture environments .
Applications in Glycobiology Research
The unique labeling pattern of N-Acetylneuraminic Acid-15N1 makes it an excellent tool for investigating glycan structures and glycosylation pathways. When incorporated into glycoproteins, the 15N label can be detected through mass spectrometry techniques, enabling researchers to track specific glycan modifications and synthesis processes . In studies utilizing matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), N-glycans synthesized in the presence of 15N-labeled compounds have shown an N-glycan-dependent increase in mass-to-charge ratios, indicating successful incorporation of the isotope .
Environmental and Analytical Applications
Beyond biological research, N-Acetylneuraminic Acid-15N1 serves important functions in environmental analysis and analytical chemistry. The compound can be utilized as a standard for the detection of environmental pollutants in air, water, soil, sediment, and food samples . Its stable isotope labeling provides a reliable reference point for chemical identification, qualitative and quantitative analysis, and detection methods .
Table 2: Research Applications of N-Acetylneuraminic Acid-15N1
Application Area | Specific Uses |
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Metabolic Studies | Tracing nitrogen incorporation into glycans; Investigating glycosylation pathways |
Mass Spectrometry | Alternative to radioactive labeling for metabolic studies; Reference standard |
Environmental Analysis | Standard for detection of pollutants in environmental samples |
Analytical Chemistry | Chemical reference for identification and quantification |
Pharmaceutical Research | Investigation of glycoprotein half-life and drug development |
Relationship to Parent Compound (N-Acetylneuraminic Acid)
Physiological Significance of N-Acetylneuraminic Acid
To fully appreciate the research value of N-Acetylneuraminic Acid-15N1, understanding the physiological importance of its non-labeled parent compound is essential. N-Acetylneuraminic acid (Neu5Ac) is the most common type of sialic acid found in human biology, typically appearing as the terminal sugar in cell surface glycans, glycoconjugates, oligosaccharides, and polysaccharides . Neu5Ac plays crucial roles in numerous physiological functions including cellular recognition, cell adhesion, fertilization, viral invasion, and tumorigenesis .
Pharmaceutical and Clinical Relevance
The labeled N-Acetylneuraminic Acid-15N1 enables researchers to better understand the pharmacological properties of sialic acid derivatives. This is particularly significant as N-Acetylneuraminic acid plays a critical role in extending the circulatory half-life of recombinant therapeutic proteins by masking terminal galactose residues that would otherwise be recognized by the hepatic asialoglycoprotein receptor (ASGPR) . Such masking prevents clearance of therapeutic biopharmaceuticals from circulation, making sialic acid content manipulation a valuable strategy for enhancing pharmacokinetic and pharmacodynamic properties of recombinant therapeutic proteins .
Biological Activities Related to Base Structure
Research on the non-labeled N-Acetylneuraminic acid has revealed numerous biological activities that inform potential applications for the 15N1 variant. These include:
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Brain development and cognitive enhancement - Neu5Ac has been shown to improve memory, cognitive performance, and brain ganglioside content .
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Antitumor effects - Modified sialic acids can suppress tumor growth through various mechanisms, including the inhibition of sialyltransferases .
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Antiviral activity - Neu5Ac can inhibit viral infection by interfering with the binding of viral proteins to host cell receptors .
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Cardiovascular protection - Studies have demonstrated that Neu5Ac exhibits vasodilation effects in the mesenteric artery of rats, suggesting anti-hypertensive capabilities .
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Antioxidative activity - Neu5Ac functions as a potent active oxygen scavenger, neutralizing oxidative damage caused by reactive oxygen species .
Synthesis and Production Considerations
Isotopic Labeling Methods
The production of N-Acetylneuraminic Acid-15N1 typically involves specialized synthetic procedures to incorporate the 15N isotope into the molecular structure. While the search results don't provide specific synthesis methods for this compound, they do reference the incorporation of 15N from ammonium into N-linked oligosaccharides in glycoproteins . This suggests that similar metabolic incorporation strategies might be adapted for the production of labeled N-Acetylneuraminic acid derivatives.
Parameter | Details |
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Product Format | Neat |
Alternative Names | N-[15N]acetyl-D-neuraminic acid; [15N;acetyl]NANA; [15N;acetyl]sialic acid |
Related CAS (unlabeled) | 131-48-6 |
Product Type | Stable Isotope Labeled |
Purchase Restrictions | May require documentation for regulatory compliance |
Production Status | May be made to order |
Experimental Applications and Findings
Tracking Nitrogen Incorporation in Glycoproteins
One of the most significant experimental applications of N-Acetylneuraminic Acid-15N1 and related 15N-labeled compounds has been in tracking nitrogen incorporation into glycoproteins. Research has demonstrated that when recombinant Chinese hamster ovary cells producing an immunoadhesin glycoprotein (GP1-IgG) are cultivated in the presence of 15N-labeled ammonium chloride, the 15N becomes incorporated into the N-linked glycans of the glycoprotein . Analysis of these glycans by MALDI-TOF mass spectrometry revealed an N-glycan-dependent increase in mass-to-charge of 2.5-4.8 Da, indicating that 60-70% of the total nitrogen-containing monosaccharides had incorporated 15N .
Implications for Biopharmaceutical Production
The findings regarding 15N incorporation have significant implications for glycoprotein production in mammalian cell culture. Previous research has shown that elevated levels of UDP-activated hexosamines affect N-glycan characteristics such as branching and degree of amino sugar incorporation . The ability to track these changes using 15N-labeled compounds like N-Acetylneuraminic Acid-15N1 provides valuable insights for optimizing biopharmaceutical production processes.
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